

# LC-MS/MS method for 1P-LSD quantification in serum

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## Compound of Interest

Compound Name: *1-Propionyl Lysergic acid  
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An Application Note and Protocol for the Quantification of 1P-LSD in Human Serum using a Validated LC-MS/MS Method

## Authored by: A Senior Application Scientist

### Introduction

1-Propionyl-d-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and a derivative of lysergic acid diethylamide (LSD) that has emerged as a new psychoactive substance (NPS). [1][2] Structurally, it is an analogue of LSD with a propionyl group attached to the indole nitrogen. Evidence from both animal and human studies strongly indicates that 1P-LSD functions as a prodrug, being rapidly metabolized to LSD in the body.[3][4] This metabolic conversion is a critical consideration for its analytical determination. Due to the high potency of LSD and its derivatives, with typical doses in the microgram range, highly sensitive and specific analytical methods are required for their detection and quantification in biological matrices like serum.[1][2]

This application note provides a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1P-LSD and its primary metabolite, LSD, in human serum. The described protocol is designed for researchers in forensic toxicology, clinical chemistry, and drug development who require a robust and reliable method for pharmacokinetic studies or the analysis of intoxication cases. The

methodology is grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Principle of the Method

The method employs a liquid-liquid extraction (LLE) procedure to isolate 1P-LSD, LSD, and an internal standard (IS), LSD-d3, from the complex serum matrix. This sample preparation step effectively removes proteins and other interfering substances. The cleaned extract is then analyzed by an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS). Chromatographic separation is achieved on a biphenyl stationary phase, which offers unique selectivity for these compounds. The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM). This MRM approach ensures exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

## Materials and Reagents

- Reference Standards: 1P-LSD, LSD, and LSD-d3 (Internal Standard). All standards should be of high purity ( $\geq 98\%$ ).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), 1-Chlorobutane (HPLC grade).
- Reagents: Formic acid (LC-MS grade), Ammonium acetate (reagent grade), Sodium carbonate, Sodium bicarbonate, Sodium fluoride.
- Water: Deionized water, 18 M $\Omega$ ·cm or higher purity.
- Biological Matrix: Drug-free, pooled human serum. Sourced from accredited vendors.
- Labware: Borosilicate glass test tubes, microcentrifuge tubes, volumetric flasks, analytical balance.

## Instrumentation

- UHPLC System: A system capable of generating pressures up to 1000 bar (e.g., Shimadzu Nexera LC, Waters Acquity UPLC).
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S).
- Nitrogen Generator: For source and collision gases.
- Centrifuge: Capable of reaching at least 3000 x g.
- Evaporator: Nitrogen evaporator with temperature control.

## Preparation of Solutions

### Stock and Working Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to create individual stock solutions. Store in amber glass vials at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol/water mixture. These solutions are used to spike calibrators and quality control (QC) samples.
- Internal Standard (IS) Working Solution (10 ng/mL): Dilute the LSD-d3 stock solution in a 50:50 methanol/water mixture.

### Calibrators and Quality Control (QC) Samples

- Prepare a series of calibrators by spiking blank human serum with the appropriate working standard solutions. A typical calibration range is 0.015 to 0.4 ng/mL.<sup>[1][9]</sup>
- Prepare QC samples in blank human serum at a minimum of three concentration levels: Low (e.g., 0.045 ng/mL), Medium (e.g., 0.15 ng/mL), and High (e.g., 0.3 ng/mL).

## Detailed Experimental Protocol

### Sample Handling and Stability Considerations

1P-LSD is susceptible to hydrolysis to LSD, a process that can be catalyzed by enzymes in serum and accelerated at higher temperatures.<sup>[1][9]</sup> Therefore, proper sample handling is paramount.

- **Collection:** Collect blood samples in tubes containing a preservative such as sodium fluoride to inhibit enzymatic activity.<sup>[1][10]</sup>
- **Storage:** Process samples to serum as soon as possible. Store serum samples at -20°C or lower until analysis to minimize degradation.<sup>[9]</sup> Avoid repeated freeze-thaw cycles.

## Sample Preparation: Liquid-Liquid Extraction (LLE)

- **Aliquot:** To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or QC.
- **Add IS:** Spike each tube with 20 µL of the 10 ng/mL LSD-d3 internal standard working solution.
- **Alkalinize:** Add 100 µL of 0.2 M sodium carbonate/bicarbonate buffer (pH 9) to each tube and vortex briefly. This step ensures the analytes are in their non-ionized form, facilitating extraction into an organic solvent.
- **Extraction:** Add 1 mL of extraction solvent (e.g., 1-chlorobutane or ethyl acetate).<sup>[9][10]</sup> Vortex vigorously for 2 minutes.
- **Centrifugation:** Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and aqueous layers.
- **Transfer:** Carefully transfer the upper organic layer to a clean glass tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.
- **Transfer:** Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required depending on the specific instrumentation used.

**Table 1: Chromatographic Conditions**

Parameter	Recommended Condition
Column	Biphenyl column (e.g., 100 x 2.1 mm, 2.6 $\mu$ m particle size) <a href="#">[2]</a> <a href="#">[9]</a>
Guard Column	Biphenyl guard column, compatible with the analytical column
Mobile Phase A	20 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Gradient Program	Start at 10% B, linear increase to 70% B over 8 min, hold for 1 min, return to 10% B and equilibrate for 3 min.
Column Temperature	40°C
Injection Volume	10 $\mu$ L
Run Time	Approximately 12 minutes

Causality: A biphenyl column is recommended due to its unique pi-pi interactions, which provide excellent separation for aromatic compounds like lysergamides, often resolving them from endogenous matrix components more effectively than traditional C18 columns.[\[2\]](#)[\[9\]](#)

## Table 2: Mass Spectrometer Conditions and MRM Transitions

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
IonSpray Voltage	5500 V
Source Temperature	500°C
Curtain Gas	30 psi
Collision Gas (CAD)	Medium
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
1P-LSD	380.2	223.1	35	Quantifier
1P-LSD	380.2	281.1	30	Qualifier
LSD	324.2	223.1	35	Quantifier
LSD	324.2	197.1	40	Qualifier
LSD-d3 (IS)	327.2	226.1	35	Quantifier

Causality: Positive ESI is used because the lysergamide structure contains basic nitrogen atoms that are readily protonated. The MRM transitions are selected for their specificity and intensity. The quantifier transition is typically the most abundant product ion, providing sensitivity, while the qualifier transition confirms the identity of the analyte.

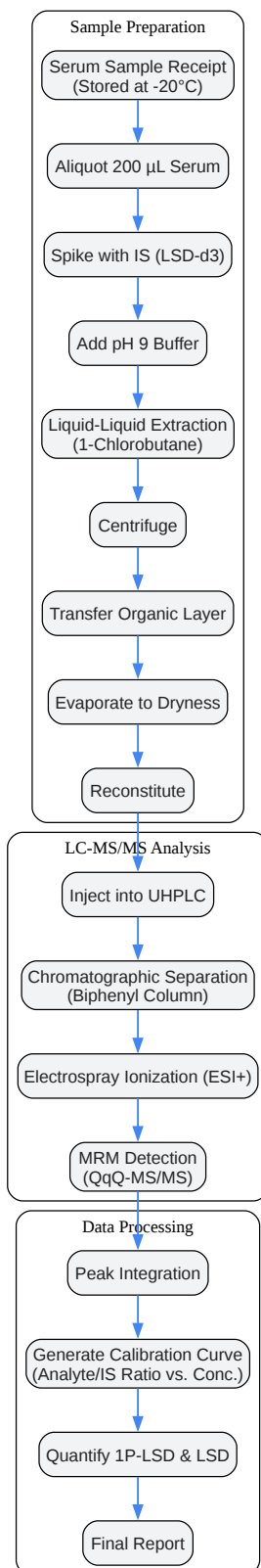
## Method Validation Summary

This method should be fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[\[5\]](#)[\[6\]](#)[\[11\]](#) Key parameters and typical acceptance criteria are summarized below.

Validation Parameter	Acceptance Criteria
Linearity	Calibration curve with at least 6 non-zero points. Correlation coefficient ( $r^2$ ) $\geq 0.99$ .
Range	Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ). For this method, a range of 0.015 ng/mL to 0.4 ng/mL has been successfully validated. <a href="#">[1]</a> <a href="#">[9]</a>
Accuracy	The mean concentration at each QC level should be within $\pm 15\%$ of the nominal value ( $\pm 20\%$ at LLOQ).
Precision	The coefficient of variation (CV) at each QC level should not exceed 15% (20% at LLOQ).
LLOQ	The lowest concentration on the calibration curve that can be quantified with acceptable accuracy ( $\pm 20\%$ ) and precision ( $\leq 20\%$ CV). Validated methods have achieved an LLOQ of 0.015 ng/mL. <a href="#">[1]</a> <a href="#">[9]</a>
LOD	The lowest concentration that can be reliably detected. Typically 0.005 ng/mL for both 1P-LSD and LSD. <a href="#">[1]</a> <a href="#">[9]</a>
Selectivity	No significant interfering peaks at the retention times of the analytes and IS in at least six different sources of blank matrix.
Matrix Effect	The effect of the matrix on ionization should be assessed. The CV of the IS-normalized matrix factor should be $\leq 15\%$ .
Stability	Analyte stability must be demonstrated under various conditions: freeze-thaw (e.g., 3 cycles), short-term at room temperature, long-term at $-20^\circ\text{C}$ , and in the autosampler. 1P-LSD shows some hydrolysis to LSD at room temperature in serum. <a href="#">[1]</a> <a href="#">[9]</a>

## Visualizations

### Experimental Workflow Diagram





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Caption: Hydrolysis of 1P-LSD to its active metabolite, LSD.

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